3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE
Overview
Description
3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE is a complex heterocyclic compound that features a unique fusion of pyridine, thiophene, and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share similar heterocyclic structures and are known for their biological activities.
Pyridine Derivatives: Commonly used in medicinal chemistry for their pharmacological properties.
Thiophene Derivatives: Known for their electronic properties and applications in material science.
Uniqueness
3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE is unique due to its fused ring system, which combines features of pyridine, thiophene, and pyran rings
Properties
IUPAC Name |
6-amino-N-(2-hydroxyethyl)-12,12-dimethyl-11-oxa-4-thia-2-azatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraene-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-15(2)6-10-8(7-21-15)5-9-11(16)12(22-14(9)18-10)13(20)17-3-4-19/h5,19H,3-4,6-7,16H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSJWSQEKKHMAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=C(C=C2CO1)C(=C(S3)C(=O)NCCO)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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